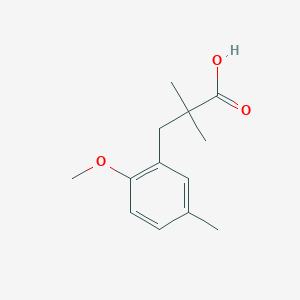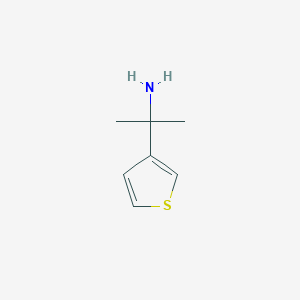
2-(Thiophen-3-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thiophen-3-yl)propan-2-amine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is structurally similar to amphetamine, where the phenyl ring is replaced by a thiophene ring. It is known for its stimulant properties, although it is generally less potent than amphetamine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)propan-2-amine can be achieved through several methods. One common approach involves the condensation of thiophene with appropriate amine precursors. For example, the reaction of thiophene with isopropylamine under specific conditions can yield the desired product .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale chemical reactions using catalysts and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Thiophen-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene S-oxides.
Reduction: Reduction reactions can convert the compound into different thiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thiophene S-oxides, while substitution reactions can produce a variety of functionalized thiophene derivatives .
Aplicaciones Científicas De Investigación
2-(Thiophen-3-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: Thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other industrial applications
Mecanismo De Acción
The mechanism of action of 2-(Thiophen-3-yl)propan-2-amine is similar to that of amphetamine. It likely acts as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent. This means that it increases the levels of norepinephrine and dopamine in the brain by inhibiting their reuptake and promoting their release. These neurotransmitters play a crucial role in regulating mood, attention, and arousal .
Comparación Con Compuestos Similares
Similar Compounds
Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by a thiophene ring.
Thiophene-2-ethylamine: Another thiophene derivative with different substitution patterns and properties.
Uniqueness
2-(Thiophen-3-yl)propan-2-amine is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its structural similarity to amphetamine makes it an interesting compound for studying the effects of thiophene substitution on the pharmacological activity of amphetamine-like compounds .
Propiedades
Fórmula molecular |
C7H11NS |
|---|---|
Peso molecular |
141.24 g/mol |
Nombre IUPAC |
2-thiophen-3-ylpropan-2-amine |
InChI |
InChI=1S/C7H11NS/c1-7(2,8)6-3-4-9-5-6/h3-5H,8H2,1-2H3 |
Clave InChI |
WAWBWBYJYKMOEE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CSC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


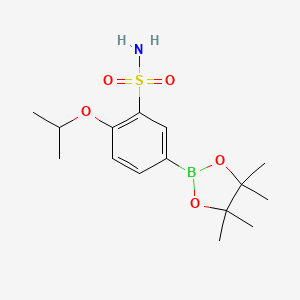


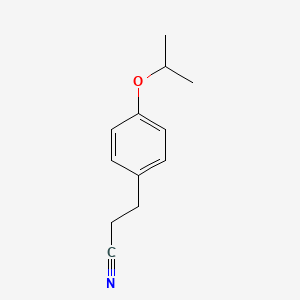


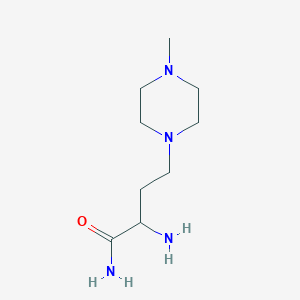
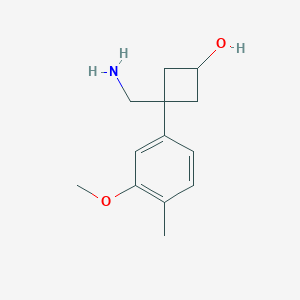
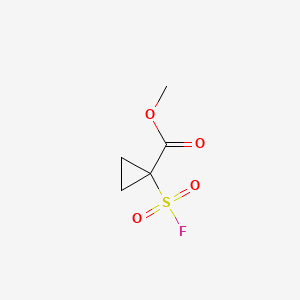
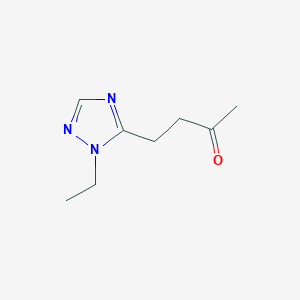
![tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate](/img/structure/B13530564.png)


